2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one is a complex organic compound that features both boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one typically involves the reaction of a boronic acid derivative with an appropriate nitrogen-containing heterocycle. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one apart from similar compounds is its dual functionality, incorporating both boron and nitrogen atoms within a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C13H18B2N2O3 |
---|---|
Molecular Weight |
271.9 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |
InChI |
InChI=1S/C13H18B2N2O3/c1-12(2)13(3,4)20-15(19-12)14-16-10-8-6-5-7-9(10)11(18)17-14/h5-8,16H,1-4H3,(H,17,18) |
InChI Key |
MKWPSDCZIIYJQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2C(=O)N1)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
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